Ethyl (E)-2-acetylbut-2-enoate
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Overview
Description
Ethyl 2-Ethylideneacetoacetate is an organic compound with the molecular formula C8H12O3. It is an ester derived from acetoacetic acid and is known for its applications in various chemical syntheses. This compound is a colorless liquid with a fruity odor and is used as an intermediate in the production of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Ethylideneacetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This reaction involves the condensation of two moles of ethyl acetate in the presence of a base, typically sodium ethoxide, to form one mole of ethyl 2-Ethylideneacetoacetate and ethanol .
Industrial Production Methods: On an industrial scale, ethyl 2-Ethylideneacetoacetate is produced by the treatment of diketene with ethanol. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Ethylideneacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction of ethyl 2-Ethylideneacetoacetate yields ethyl 3-hydroxybutyrate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Sodium hydride (NaH) is often used to generate the carbanion, which then undergoes nucleophilic substitution.
Major Products Formed:
Oxidation: Acetoacetic acid derivatives.
Reduction: Ethyl 3-hydroxybutyrate.
Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Ethylideneacetoacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl 2-Ethylideneacetoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s enolate form is particularly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the ethylidene group.
Methyl Acetoacetate: Similar ester but with a methyl group instead of an ethyl group.
Diethyl Malonate: Another ester used in similar synthetic applications but with a different structure.
Uniqueness: Ethyl 2-Ethylideneacetoacetate is unique due to its ethylidene group, which provides additional reactivity and versatility in chemical syntheses. This makes it a valuable intermediate in the production of a wide range of organic compounds .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (E)-2-acetylbut-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(6(3)9)8(10)11-5-2/h4H,5H2,1-3H3/b7-4+ |
InChI Key |
IYFLZFKSDCNELJ-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C)/C(=O)C |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)C |
Origin of Product |
United States |
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